
Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate is a useful research compound. Its molecular formula is C17H12FNO3 and its molecular weight is 297.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Disposition Studies
- Metabolism in Humans : A study on the metabolism of a related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist, revealed insights into the metabolic pathways and excretion processes in humans. The study showed that the drug and its metabolites are primarily excreted through feces, with a smaller percentage excreted via urine (Renzulli et al., 2011).
Anticancer Applications
Inhibition of Cancer Cell Growth : A derivative of the compound showed potent cytotoxic activity against various human cancer cell lines, indicating its potential as an anti-cancer agent. This compound was found to inhibit VEGFR-2 and EGFR tyrosine kinases, which are significant in cancer growth and progression (Riadi et al., 2021).
Antitumor Agents and Tubulin Assembly Inhibition : Some derivatives have shown significant cytotoxicity against different cancer cell lines, acting as antitubulin agents. This finding suggests these compounds could be potential candidates for cancer treatment (Chang et al., 2009).
Molecular and Chemical Studies
Molecular and Crystal Studies : Investigations into the molecular structure and interactions of similar compounds have been conducted. These studies, like the one on derivatives of 1,2,4-benzotriazepine, provide insights into chemical behaviors, molecular interactions, and potential applications in various fields (Bianchi et al., 1979).
Pharmaceutical Applications : The study of the molecule's structure and behavior under different conditions can lead to potential applications in pharmaceuticals, such as fungicides, as seen in similar compounds (Chai & Liu, 2011).
Synthesis and Drug Design
- New Drug Synthesis : Research into the synthesis of derivatives has led to the development of potential new drugs, particularly in antihypoxic and anticancer contexts. These synthesized compounds have been shown to possess notable biological activity (Ukrainets et al., 2014).
Propiedades
IUPAC Name |
methyl 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-22-17(21)15-10-19(12-8-6-11(18)7-9-12)16(20)14-5-3-2-4-13(14)15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSOIMQHNZSTLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

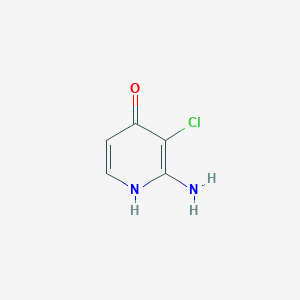
![2-[4-(Morpholine-4-sulfonyl)-phenylcarbamoyl]-cyclohexanecarboxylic acid](/img/structure/B3005892.png)
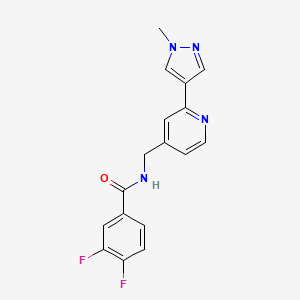
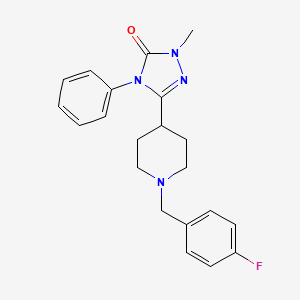
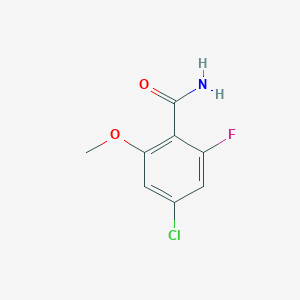
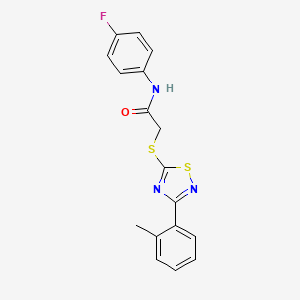
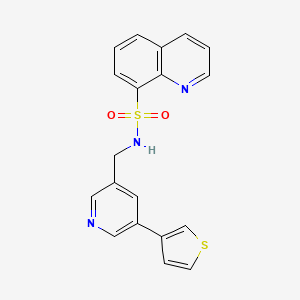

![2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3005904.png)
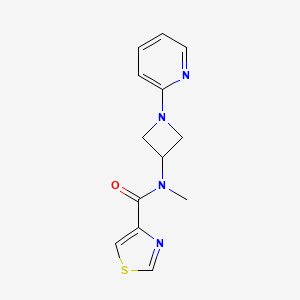
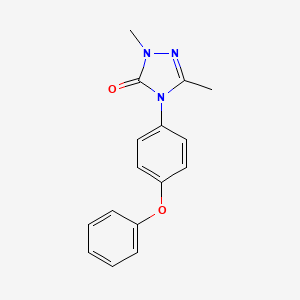
![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)

